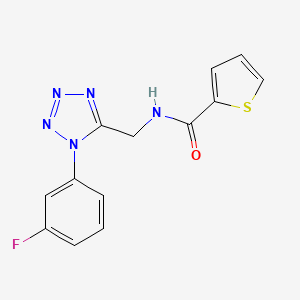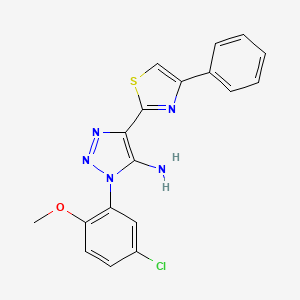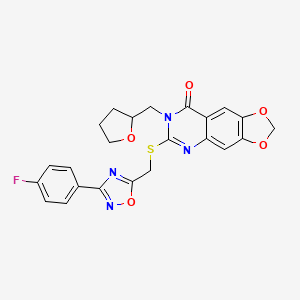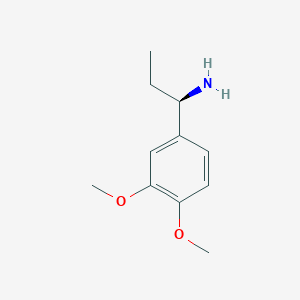![molecular formula C18H20N2O2 B2693685 (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-67-7](/img/structure/B2693685.png)
(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons . These rings are present in important biological molecules like histidine and histamine . The compound also contains a methanol group attached to the imidazole ring, and a dimethylphenoxyethyl group attached to the other nitrogen of the imidazole ring.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, imidazole rings can be synthesized using a variety of methods . One common method is the condensation of glyoxal, formaldehyde, and ammonia .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the methanol group, and the dimethylphenoxyethyl group. The presence of these groups would likely be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
Imidazole rings are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the imidazole ring could contribute to its basicity, while the methanol group could make it more polar .科学的研究の応用
Lignin Model Compounds and Acidolysis Mechanisms
Research on lignin model compounds, such as those resembling the structural motif of the given compound, provides insights into the mechanisms of bond cleavage during acidolysis. A study by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane with acid at 85°C highlighted the significant differences in the acidolysis mechanism between C6-C2 and C6-C3 analogues. This research emphasizes the role of the γ-hydroxymethyl group in influencing the reaction pathway and the existence of a hydride transfer mechanism in benzyl-cation-type intermediates derived from these compounds (Yokoyama, 2015).
Antioxidant Capacity Reaction Pathways
The study of antioxidant capacity reaction pathways, particularly through ABTS/PP decolorization assays, reveals the complex interactions between antioxidants and radical cations. Ilyasov et al. (2020) explored the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, highlighting the formation of coupling adducts with ABTS•+ by some antioxidants. This research underlines the specificity of reactions for certain antioxidants and the need for further investigation into the contribution of these reactions to overall antioxidant capacity (Ilyasov et al., 2020).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach to the remediation of organic pollutants in wastewater has gained attention due to its effectiveness in degrading recalcitrant compounds. Husain and Husain (2007) reviewed the use of enzymes such as laccases and peroxidases in the presence of redox mediators to enhance the degradation efficiency of pollutants. This research highlights the potential of enzyme-redox mediator systems in treating a wide range of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
The synthesis and pharmacological evaluation of benzofused thiazole derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. Raut et al. (2020) synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities, highlighting the potential of these compounds for therapeutic applications (Raut et al., 2020).
作用機序
Target of action
Imidazole derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of action
The mode of action of imidazole derivatives can vary widely. Some imidazole derivatives have been found to inhibit certain enzymes, while others might interact with receptors or other cellular targets .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways, depending on their specific targets. For example, some imidazole derivatives have been found to inhibit the polymerization of tubulin, a protein involved in cell division .
Pharmacokinetics
The ADME properties of imidazole derivatives can vary widely, depending on their specific structures and functional groups. Some imidazole derivatives might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action. For example, imidazole derivatives that inhibit tubulin polymerization can disrupt cell division and have antiproliferative effects .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
将来の方向性
特性
IUPAC Name |
[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-15(11-14(13)2)22-10-9-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIFJRFXAKUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)


![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)
![ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693609.png)
![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)




